(5R)-Rosuvastatin Methyl Ester is a derivative of Rosuvastatin, a widely used statin medication known for its effectiveness in lowering cholesterol levels. The compound has the following characteristics:
This compound is classified as an antihyperlipidemic agent, primarily functioning as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis regulation .
The synthesis of (5R)-Rosuvastatin Methyl Ester involves several methods, primarily focusing on esterification processes. One notable method utilizes a protected butyl ester as a raw material, which is then subjected to further esterification in the presence of a catalyst. This approach is favored for its cost-effectiveness and high yield .
The molecular structure of (5R)-Rosuvastatin Methyl Ester can be represented using various notations:
COC(=O)C[C@H](O)C[C@H](O)\C=C\c1c(nc(nc1c2ccc(F)cc2)N(C)S(=O)(=O)C)C(C)C
InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/m1/s1
The compound features a complex arrangement with multiple functional groups including hydroxyl groups and a fluorophenyl moiety, contributing to its biological activity and solubility properties .
The primary chemical reactions involving (5R)-Rosuvastatin Methyl Ester are centered around its esterification and hydrolysis processes:
These reactions are critical for both the synthesis and degradation pathways of the compound, influencing its stability and bioavailability in therapeutic applications .
The mechanism of action for (5R)-Rosuvastatin Methyl Ester is primarily through inhibition of HMG-CoA reductase:
Clinical studies have shown that Rosuvastatin can significantly reduce cardiovascular events by effectively managing lipid profiles in patients at risk .
The intrinsic properties such as molecular weight and structural formula are crucial for understanding its behavior in biological systems .
(5R)-Rosuvastatin Methyl Ester is primarily utilized in scientific research related to:
This compound's role as an impurity reference material also aids in ensuring quality control during pharmaceutical manufacturing processes .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: